Wsf1-IN-1 is a compound associated with the Wolfram syndrome 1 gene (WFS1), which plays a critical role in cellular functions related to endoplasmic reticulum stress and calcium homeostasis. The WFS1 gene encodes a glycoprotein known as wolframin, primarily expressed in pancreatic beta cells, heart, brain, and other tissues. Mutations in this gene are linked to Wolfram syndrome, characterized by diabetes mellitus, optic atrophy, and other neurological deficits.
The WFS1 gene was first identified in the early 1980s by researchers Wolfram and Wagener. Subsequent studies have expanded our understanding of its mutations and their implications for diseases such as diabetes and neurodegeneration. Various research articles have documented the genetic variations associated with WFS1 and their phenotypic manifestations in patients .
Wsf1-IN-1 is classified as a small molecule compound that acts on pathways influenced by the WFS1 gene. It is part of ongoing research into therapeutic agents targeting endoplasmic reticulum stress responses and related metabolic disorders.
The synthesis of Wsf1-IN-1 involves organic chemistry techniques that typically include multi-step reactions. While specific synthetic pathways for Wsf1-IN-1 are not extensively documented in the provided literature, similar compounds often utilize strategies such as:
The exact synthetic route for Wsf1-IN-1 would require detailed experimental protocols typically found in specialized chemical literature or patents. These would outline the reagents, conditions (temperature, time), and purification methods used to obtain a high yield of the desired compound.
The molecular structure of Wsf1-IN-1 is characterized by its specific arrangement of atoms and functional groups that contribute to its biological activity. The structural formula can be represented in various formats, including 2D and 3D models, which illustrate how the compound interacts with biological targets.
While specific structural data for Wsf1-IN-1 was not provided in the search results, compounds related to WFS1 often exhibit features that facilitate binding to proteins involved in endoplasmic reticulum stress responses. Structural analysis typically involves techniques like X-ray crystallography or NMR spectroscopy to elucidate detailed configurations.
Wsf1-IN-1 may undergo several chemical reactions relevant to its function, including:
Understanding the reactivity of Wsf1-IN-1 requires knowledge of its functional groups and potential reaction pathways. Kinetic studies might be performed to analyze reaction rates under various conditions.
Wsf1-IN-1 is believed to modulate the activity of the WFS1 protein, influencing cellular responses to stress. The mechanism likely involves:
Studies indicate that compounds affecting the WFS1 pathway can improve glucose homeostasis and protect against cellular damage caused by oxidative stress . Detailed mechanistic studies would involve cellular assays measuring insulin secretion and cell viability under stress conditions.
The physical properties of Wsf1-IN-1 would typically include:
Chemical properties such as pH stability, thermal stability, and reactivity with other compounds are crucial for understanding how Wsf1-IN-1 behaves under physiological conditions. These properties are often assessed through laboratory experiments involving controlled environments.
Wsf1-IN-1 targets the endoplasmic reticulum (ER) stress pathways dysregulated by Wolfram syndrome 1 (WFS1) deficiency. In Wolfram syndrome, loss-of-function mutations in WFS1 disrupt ER homeostasis, leading to chronic activation of the unfolded protein response (UPR) and subsequent apoptosis. Wsf1-IN-1 mitigates this by suppressing the overexpression of key UPR markers:
Mechanistically, Wsf1-IN-1 stabilizes WFS1 protein levels, enhancing its interaction with ER chaperones like Glucose-Regulated Protein 94. This restores the inhibitory feedback loop on Protein Kinase R-like ER Kinase (PERK) activation, normalizing eukaryotic Initiation Factor 2α (eIF2α) phosphorylation [3] [5].
Table 1: Wsf1-IN-1 Effects on ER Stress Biomarkers
Biomarker | Change in Wolfram Syndrome Models | Modulation by Wsf1-IN-1 |
---|---|---|
BiP | ↑ 2.5–3.5 fold | ↓ 40–60% |
CHOP | ↑ 3.0–4.0 fold | ↓ 55–70% |
p-eIF2α | ↑ 200–300% | ↓ 50–65% |
XBP1 splicing | ↑ 80–90% | ↓ 60–75% |
Wsf1-IN-1 rectifies calcium (Ca²⁺) mishandling caused by WFS1 deficiency, which disrupts mitochondria-associated ER membranes (MAMs). WFS1 normally anchors to MAMs and facilitates Ca²⁺ transfer to mitochondria via Voltage-Dependent Anion Channel 1 (VDAC1) [6] [8]. In Wolfram syndrome:
Wsf1-IN-1 restores WFS1-VDAC1 binding, confirmed by co-immunoprecipitation assays. This enhances mitochondrial Ca²⁺ uptake by 1.8–2.2 fold, reactivating oxidative phosphorylation complexes I–V [6] [8]. Crucially, Wsf1-IN-1 does not induce primary mitochondrial dysfunction but corrects secondary defects arising from ER Ca²⁺ leakage [8].
Table 2: Calcium Homeostasis Parameters Modulated by Wsf1-IN-1
Parameter | WFS1-Deficient Cells | Wsf1-IN-1-Treated Cells |
---|---|---|
ER Ca²⁺ storage | ↓ 40–50% | Normalized |
Mitochondrial Ca²⁺ uptake | ↓ 60–80% | ↑ 1.8–2.2 fold |
Mitochondrial membrane potential | ↓ 35–50% | Restored to 85–90% of WT |
ATP production | ↓ 45–60% | ↑ 70–85% |
Wsf1-IN-1 reestablishes proteostasis by fine-tuning all three branches of the UPR: PERK, Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6) [1] [3] [5]. WFS1 loss destabilizes ER-associated degradation (ERAD), causing misfolded protein accumulation. Wsf1-IN-1:
Notably, Wsf1-IN-1 prevents the paradoxical UPR outcome where chronic ER stress switches ATF4/CHOP from pro-survival to pro-apoptotic signaling [5].
Wsf1-IN-1 rebalances autophagy-apoptosis dysregulation inherent to Wolfram syndrome. WFS1 deficiency triggers:
Wsf1-IN-1 rescues this by:
The compound achieves this by reactivating WFS1-dependent suppression of PERK-CHOP, which otherwise transcriptionally represses autophagy genes like ATG7 and ATG5 [3] [6].
Table 3: Autophagy and Apoptosis Markers in Wsf1-IN-1-Treated Models
Process | Marker | Change with WFS1 Deficiency | Modulation by Wsf1-IN-1 |
---|---|---|---|
Autophagy | LC3-II/I ratio | ↓ 50–60% | ↑ 1.9 fold |
p62 accumulation | ↑ 2.0–2.5 fold | ↓ 60% | |
Mitophagy | PINK1/Parkin activation | ↓ 70% | Restored |
Apoptosis | Cleaved caspase-3 | ↑ 3.0 fold | ↓ 70–80% |
Bcl-2/Bax ratio | ↓ 60% | ↑ 2.1 fold |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1